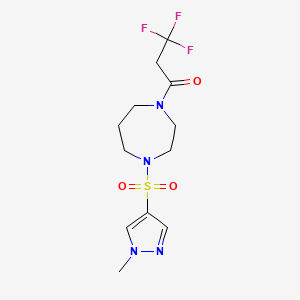

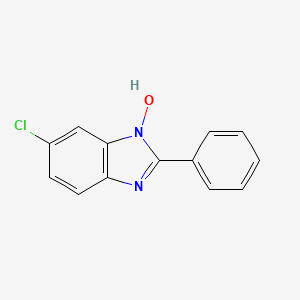

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 . It is part of the benzimidazole family, which is known for its diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol, usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis

The molecular structure of 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is characterized by a benzimidazole ring system, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . This structure is integral to its biological activity.Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol are not detailed in the search results, benzimidazole derivatives are known to undergo a variety of reactions due to the presence of the imidazole ring .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives have been reported to show antimicrobial activity . They can be used in the development of new drugs to treat various infectious diseases.

Anti-inflammatory Activity

Some imidazole derivatives have shown anti-inflammatory activity . They could potentially be used in the treatment of conditions characterized by inflammation.

Antitumor Activity

Imidazole derivatives have been found to possess antitumor properties . This suggests potential applications in cancer therapy.

Antiviral Activity

Imidazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of antiviral drugs.

Antioxidant Activity

Imidazole derivatives have been found to possess antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, to which this compound belongs, are known to possess broad-spectrum pharmacological properties . They have been found to exert excellent bioactivity against many ailments .

Mode of Action

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . This interaction could lead to various biological responses.

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biological activities . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives have been reported to have outstanding stability profiles .

Propiedades

IUPAC Name |

6-chloro-1-hydroxy-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-7-11-12(8-10)16(17)13(15-11)9-4-2-1-3-5-9/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOSPQYKRZZPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2961697.png)

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)

![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2961705.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)